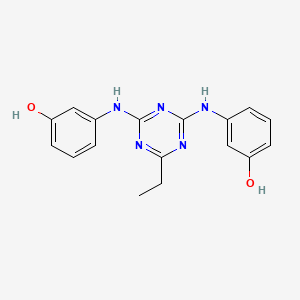
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
AMPK Activation and Metabolic Regulation
RSVA314 is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It modulates the biological activity of AMPK, leading to the inhibition of acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis .
Neurodegenerative Disease Research
RSVA314 promotes lysosomal amyloid-β degradation, which is significant in the context of Alzheimer’s disease research. It activates AMPK indirectly via a CaMKKβ-dependent pathway, resulting in phosphorylation of the AMPKα2 subunit .
Cancer Research
The compound has been shown to inhibit the phosphorylation of proteins downstream from mTOR activation, such as p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein. This indicates potential applications in cancer research where mTOR signaling is often dysregulated .
Autophagy and Cellular Homeostasis
RSVA314 facilitates CaMKK-dependent activation of AMPK and promotes autophagy, enhancing Aβ degradation by the lysosomal system. This could be relevant in studies related to cellular cleanup processes .
Mécanisme D'action
Target of Action
RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .
Mode of Action
RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .
Biochemical Pathways
The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.
Pharmacokinetics
It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm
Result of Action
RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .
Propriétés
IUPAC Name |
3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSAZGOCOREQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431920 | |
| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
536993-37-0 | |
| Record name | 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


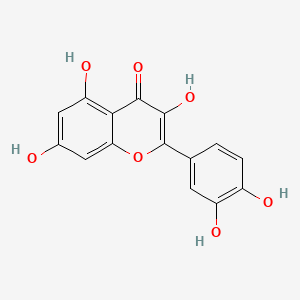
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)

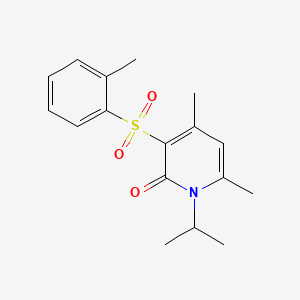
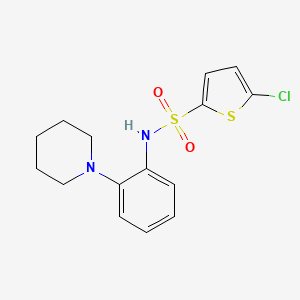

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
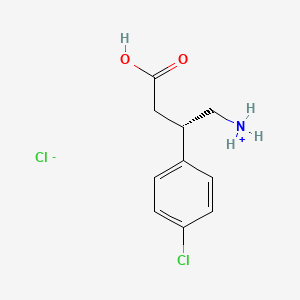
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)